2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring and the functional groups. Key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazolidinone ring: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with thiazolidinone precursors under specific conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
The compound (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures.
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar pyrido[1,2-a]pyrimidine cores.
Uniqueness
The uniqueness of (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups and structural features, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H24N4O4S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-15-5-4-10-27-21(15)26-20(25-14-16-6-8-17(32-3)9-7-16)18(22(27)29)13-19-23(30)28(11-12-31-2)24(33)34-19/h4-10,13,25H,11-12,14H2,1-3H3/b19-13- |
InChI Key |
PPYDJHCBTJSXAC-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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